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Compound of Interest

Compound Name: PCS1055

cat. No.: B10822318

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological profile of PCS1055, a selective antagonist of
the muscarinic M4 acetylcholine receptor.

Chemical Structure and Identifiers

PCS1055 is a synthetic organic compound. Its structure is defined by the following identifiers:

Identifier Type Value

clcece(ccl)CN1ICCC(CC1)CCNcelnnc2c(cl)CCC
clc2ccccl

Canonical SMILES

INChl=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-
14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-

InChl
9-4-5-12-25(23)27(24)30-29-26/h1-5,7-
9,12,19,21H,6,10-11,13-18,20H2,(H,28,29)
InChlKey ATHZIFFSGSWIAU-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of PCS1055 is presented below. These
properties are crucial for understanding its behavior in biological systems and for formulation
development.
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Property Value Reference
Molecular Formula C27H32N4

Molecular Weight 412.57 g/mol

Appearance Solid, White to off-white

DMSO: 100 mg/mL (242.38

Solubility mM) (ultrasonication may be
required)

Hydrogen Bond Acceptors 4 [1]

Hydrogen Bond Donors 1 [1]

Rotatable Bonds 6 [1]

Topological Polar Surface Area  41.05 A2 [1]

XLogP 5.68 [1]

Pharmacological Profile

PCS1055 is characterized as a potent and selective competitive antagonist of the muscarinic
M4 receptor.[2] It also exhibits inhibitory activity against acetylcholinesterase (AChE).[3]

Muscarinic M4 Receptor Antagonism

PCS1055 demonstrates high affinity for the muscarinic M4 receptor, as evidenced by its
binding and functional assay parameters.
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Parameter Value Target Assay Type Reference
Muscarinic M4 Functional

IC50 18.1 nM _ [3]
Receptor Antagonism
Muscarinic M4 Radioligand

Kd 5.72 nM o [3]
Receptor Binding

) Muscarinic M4 [BH]-NMS

Ki 6.5 NM o [3]

Receptor Binding

Muscarinic M4 ] ]
Kb 5.72 nM Schild Analysis [4]
Receptor

Selectivity Profile

Functional studies using GTP-y-[(35)S] binding assays have demonstrated the selectivity of
PCS1055 for the M4 receptor over other muscarinic subtypes.[4]

Receptor Subtype Fold Selectivity vs. M4 Reference
M1 255-fold [4]
M2 69.1-fold [4]
M3 342-fold [4]
M5 >1000-fold [4]

Acetylcholinesterase Inhibition

PCS1055 also functions as an inhibitor of acetylcholinesterase.

Enzyme Source IC50 Value Reference
Electric Eel 22 nM [3]
Human AChE 120 nM [3]
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Signaling Pathway

As an antagonist of the muscarinic M4 receptor, PCS1055 blocks the canonical Gai/o-coupled
signaling pathway. The M4 receptor is a metabotropic receptor that, upon activation by
acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels.[5] By blocking this interaction, PCS1055 prevents the
downstream effects of M4 receptor activation.

ATP

Cell Membrane

M
Activates

Downstream
Cellular Effects

Activates Inhibits

Muscarinic M4
Receptor

Gai/o Protein Adenylyl Cyclase

Click to download full resolution via product page

PCS1055 blocks the M4 receptor signaling pathway.

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro assays used to
characterize PCS1055.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of PCS1055 for the muscarinic M4 receptor by
measuring its ability to compete with a radiolabeled ligand.

Workflow:
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Prepare cell membranes
expressing M4 receptors

Incubate membranes with
[3H]-NMS (radioligand) and
varying concentrations of PCS1055

Separate bound and free
radioligand via filtration

Quantify bound radioactivity
using scintillation counting

:

Analyze data to determine
IC50 and calculate Ki
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Workflow for a competitive radioligand binding assay.

Methodology:

e Membrane Preparation: Cell membranes expressing the human muscarinic M4 receptor are
prepared by homogenization and centrifugation. The final pellet is resuspended in an
appropriate assay buffer.

 Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed
concentration of the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of
concentrations of unlabeled PCS1055.

» Equilibrium: The incubation is carried out at a specified temperature (e.g., 30°C) for a
sufficient time to reach binding equilibrium (e.g., 60 minutes).
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e Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which
traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer
to remove unbound radioligand.

o Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.

o Data Analysis: The data are analyzed using non-linear regression to determine the IC50
value of PCS1055. The Ki value is then calculated using the Cheng-Prusoff equation.

GTP-y-[(35)S] Binding Assay

This functional assay measures the ability of PCS1055 to antagonize agonist-induced G-
protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS.

Methodology:

o Membrane Preparation: As with the radioligand binding assay, membranes from cells
expressing the M4 receptor are prepared.

 Incubation: The membranes are incubated in a buffer containing GDP, an agonist (e.g.,
oxotremorine-M), varying concentrations of PCS1055, and [35S]GTPyS.

» Reaction: Agonist activation of the M4 receptor stimulates the exchange of GDP for
[35S]GTPYS on the Ga subunit. The presence of PCS1055 will inhibit this process.

o Termination and Separation: The reaction is stopped, and the bound [35S]GTPyS is
separated from the free form by filtration.

o Quantification: The amount of [35S]GTPyS bound to the G-proteins on the filter is
determined by scintillation counting.

o Data Analysis: The data are analyzed to determine the IC50 of PCS1055 for the inhibition of
agonist-stimulated [35S]GTPyS binding.

Acetylcholinesterase Inhibition Assay
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This assay determines the inhibitory potency (IC50) of PCS1055 against acetylcholinesterase

using the Ellman method.

Workflow:

Prepare AChE enzyme, DTNB,
and acetylthiocholine (substrate)

Incubate AChE with varying
concentrations of PCS1055

Initiate reaction by adding
acetylthiocholine and DTNB

Measure absorbance at 412 nm
over time

Calculate the rate of reaction
and determine the IC50

Click to download full resolution via product page
Workflow for an acetylcholinesterase inhibition assay.
Methodology:

» Reagent Preparation: Solutions of acetylcholinesterase (from electric eel or human
recombinant), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine
iodide are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

 Incubation: The AChE enzyme is pre-incubated with various concentrations of PCS1055 in a

96-well plate.
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Reaction Initiation: The reaction is initiated by adding the substrate (acetylthiocholine) and
DTNB to the wells. AChE hydrolyzes acetylthiocholine to thiocholine.

Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-
thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

Data Acquisition: The absorbance is read kinetically over a period of time.

Data Analysis: The rate of the reaction is calculated for each concentration of PCS1055. The
IC50 value is determined by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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